1-(2-(dimethylamino)ethyl)-3-hydroxy-5-(4-propoxyphenyl)-4-(thiophene-2-carbonyl)-1H-pyrrol-2(5H)-one
Description
Properties
IUPAC Name |
1-[2-(dimethylamino)ethyl]-4-hydroxy-2-(4-propoxyphenyl)-3-(thiophene-2-carbonyl)-2H-pyrrol-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2O4S/c1-4-13-28-16-9-7-15(8-10-16)19-18(20(25)17-6-5-14-29-17)21(26)22(27)24(19)12-11-23(2)3/h5-10,14,19,26H,4,11-13H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFPZMPPGPFEDTJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)C2C(=C(C(=O)N2CCN(C)C)O)C(=O)C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-(dimethylamino)ethyl)-3-hydroxy-5-(4-propoxyphenyl)-4-(thiophene-2-carbonyl)-1H-pyrrol-2(5H)-one typically involves multi-step organic reactions. The starting materials and reagents are chosen based on the desired functional groups and the overall structure of the compound. Common synthetic routes may include:
Step 1: Formation of the pyrrolone core through cyclization reactions.
Step 2: Introduction of the dimethylaminoethyl group via alkylation or amination reactions.
Step 3: Attachment of the propoxyphenyl and thiophene-2-carbonyl groups through coupling reactions.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(2-(dimethylamino)ethyl)-3-hydroxy-5-(4-propoxyphenyl)-4-(thiophene-2-carbonyl)-1H-pyrrol-2(5H)-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The dimethylamino group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution reagents: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield a ketone, while reduction of the carbonyl groups may produce alcohols.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 1-(2-(dimethylamino)ethyl)-3-hydroxy-5-(4-propoxyphenyl)-4-(thiophene-2-carbonyl)-1H-pyrrol-2(5H)-one involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The specific pathways and targets depend on the compound’s structure and functional groups. For example, the dimethylamino group may interact with receptors, while the thiophene-2-carbonyl group may bind to enzymes.
Comparison with Similar Compounds
Position 1: Aminoethyl Chain Variations
Position 5: Aryl Group Variations
Position 4: Carbonyl Group Variations
Pharmacological Activity Comparison
Compounds with thiophene-2-carbonyl and 3-hydroxy moieties exhibit notable protease inhibition (e.g., matriptase), as shown below:
Biological Activity
1-(2-(dimethylamino)ethyl)-3-hydroxy-5-(4-propoxyphenyl)-4-(thiophene-2-carbonyl)-1H-pyrrol-2(5H)-one, a complex organic compound, belongs to the class of pyrrole derivatives. Its unique structure, featuring multiple functional groups, suggests a broad spectrum of biological activities. This article reviews its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
The compound's molecular formula is with a molecular weight of approximately 398.459 g/mol. The presence of a dimethylamino group, hydroxyl group, and thiophene moiety indicates potential for diverse biological interactions.
| Property | Details |
|---|---|
| Molecular Formula | C22H26N2O5 |
| Molecular Weight | 398.459 g/mol |
| CAS Number | Not specified |
| Purity | Typically ≥ 95% |
The biological activity of this compound is attributed to its ability to interact with various biological targets. The following mechanisms have been proposed based on structural analogs:
- Antioxidant Activity : The compound may exhibit free radical scavenging properties due to the presence of hydroxyl groups.
- Enzyme Inhibition : Similar compounds have shown potential in inhibiting enzymes involved in inflammatory pathways.
- Receptor Modulation : The dimethylamino group suggests possible interactions with neurotransmitter receptors, influencing neurological pathways.
Biological Activities
Research indicates that compounds with similar structures often exhibit the following biological activities:
- Anti-inflammatory Effects : Studies show that pyrrole derivatives can reduce inflammation markers in vitro and in vivo.
- Neuroprotective Properties : Some analogs have demonstrated protective effects against neurodegenerative conditions by mitigating oxidative stress.
- Antimicrobial Activity : Investigations reveal that certain structural features enhance antimicrobial efficacy against various pathogens.
Case Studies
- Neuroprotective Effects : A study on a related compound demonstrated significant neuroprotection in SH-SY5Y cells against oxidative stress-induced apoptosis. The compound reduced reactive oxygen species (ROS) and improved cell viability by modulating intracellular signaling pathways.
- Anti-inflammatory Research : In a murine model, administration of a structurally similar pyrrole derivative resulted in decreased levels of pro-inflammatory cytokines and reduced edema in induced paw inflammation.
- Antimicrobial Activity : A recent study highlighted the effectiveness of pyrrole derivatives against Gram-positive bacteria, suggesting that the electron-donating properties of the dimethylamino group enhance membrane permeability.
Comparative Analysis with Related Compounds
The following table compares the structural features and biological activities of similar compounds:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 2-Methyl-6-phenylethynylpyridine | Contains a pyridine ring | Known for its neuroprotective effects |
| 1-Acetyl-4-benzoylpyrrole | Similar pyrrole structure | Exhibits significant anti-inflammatory properties |
| 3-Hydroxyflavone | Flavonoid structure | Displays antioxidant activity |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for preparing this compound, and how can reaction conditions be optimized?
- Methodology :
- Base-assisted cyclization is a common strategy for synthesizing pyrrol-2-one derivatives. For example, cyclization of hydroxy-substituted intermediates with aryl amines or phenols under reflux in ethanol or acetonitrile (40–60°C, 12–24 hours) has yielded structurally related compounds (e.g., 46–63% yields) .
- Optimize reaction stoichiometry by adjusting molar ratios of precursors (e.g., 1:1.2 for amine/phenol to pyrrolone intermediate). Monitor progress via TLC or HPLC to minimize byproduct formation.
- Key Data :
- Example: 5-(4-Hydroxyphenyl)-3,5-diphenyl-1,5-dihydro-2H-pyrrol-2-one was synthesized with 63% yield using phenol and a pyrrolone precursor .
Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?
- Methodology :
- NMR/FTIR : Confirm functional groups (e.g., hydroxyl at ~3400 cm⁻¹ in FTIR) and substituent positions (e.g., thiophene protons at δ 7.2–7.8 ppm in ¹H NMR) .
- X-ray crystallography : Resolve stereochemistry and intermolecular interactions (e.g., hydrogen bonding in monoclinic crystal systems, space group P21/c) .
- Key Data :
- A related compound, 1-(4-Chlorophenyl)-5-hydroxy-3-phenyl-1H-pyrazol-4-ylmethanone, crystallized in a monoclinic system with unit cell dimensions .
Q. How should researchers handle and store this compound to ensure stability?
- Methodology :
- Store in airtight containers under inert gas (e.g., argon) at –20°C to prevent oxidation of the hydroxyl group and thiophene moiety.
- Avoid exposure to moisture and light, as these can degrade the dimethylaminoethyl side chain .
Advanced Research Questions
Q. What strategies can resolve contradictions in biological activity data across different assay systems?
- Methodology :
- Cross-validate results using orthogonal assays (e.g., enzyme inhibition vs. cell-based assays). For example, discrepancies in IC₅₀ values may arise from differences in membrane permeability or metabolic stability .
- Conduct molecular dynamics simulations to assess binding interactions under varying pH or ionic conditions .
Q. How can the structure-activity relationship (SAR) of this compound be systematically explored?
- Methodology :
- Synthesize analogs with modifications to the 4-propoxyphenyl or thiophene-2-carbonyl moieties. For example, replace the propoxy group with methoxy or ethoxy to evaluate steric/electronic effects .
- Use comparative molecular field analysis (CoMFA) to correlate substituent changes with activity trends .
Q. What experimental designs are suitable for studying metabolic stability in vitro?
- Methodology :
- Incubate the compound with liver microsomes (human or rodent) at 37°C, and monitor degradation via LC-MS/MS. Include controls with CYP450 inhibitors (e.g., ketoconazole) to identify major metabolic pathways .
Data Contradiction Analysis
Q. How should researchers address inconsistencies in reported synthetic yields for similar compounds?
- Methodology :
- Compare purification methods (e.g., column chromatography vs. recrystallization). For example, column chromatography with silica gel (ethyl acetate/hexane, 1:3) improved purity and yield (63% vs. 46% for recrystallization) .
- Replicate reactions under strictly anhydrous conditions to assess moisture sensitivity of intermediates.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
